(S)-tert-ブチル 3-(シアノメチル)ピペリジン-1-カルボキシレート

説明

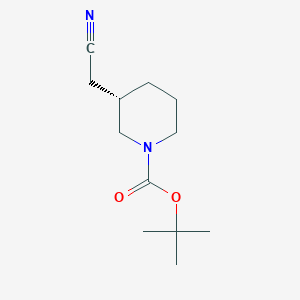

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is particularly notable for its use as an intermediate in the synthesis of various biologically active molecules.

科学的研究の応用

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of biologically active molecules that can modulate biological pathways.

Medicine: It serves as a precursor in the synthesis of drugs targeting various medical conditions, such as neurological disorders and cardiovascular diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate typically involves the reaction of (S)-3-(cyanomethyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反応の分析

Types of Reactions

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

作用機序

The mechanism of action of (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final active molecule derived from this compound.

類似化合物との比較

Similar Compounds

®-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.

tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate: The racemic mixture containing both (S)- and ®-enantiomers.

tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate: A similar compound with an amine group instead of a nitrile group.

Uniqueness

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the nitrile group also provides distinct reactivity compared to similar compounds with different functional groups.

生物活性

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is characterized by its piperidine ring structure, which is a common motif in many bioactive compounds. The presence of the cyanomethyl group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | (S)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate |

| Molecular Formula | C₁₂H₁₉N₂O₂ |

| Molecular Weight | 225.29 g/mol |

| CAS Number | 91419-53-3 |

The biological activity of (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate primarily involves its role as a ligand that interacts with various molecular targets. It has been shown to modulate enzyme activity and influence signaling pathways, particularly in cancer cell lines.

Key Mechanisms:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific kinases, which are crucial in regulating cell growth and proliferation. For instance, studies have reported an IC50 value of 26.2 ± 1.2 nM against certain kinases, indicating potent biological activity .

- Gene Expression Modulation : In human glioblastoma cell lines, treatment with this compound resulted in significant changes in gene expression profiles, affecting pathways related to tumor growth and metastasis .

Anticancer Properties

Research indicates that (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate can inhibit the proliferation of cancer cells. In a study involving U251-MG glioblastoma cells, treatment with the compound led to a notable decrease in cell numbers and alterations in inositol phosphate levels, which are important for cellular signaling .

Neuroprotective Effects

The compound serves as a precursor for developing drugs targeting neurological disorders. Its ability to interact with neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease.

Study on Glioblastoma Cells

In a controlled experiment, U251-MG cells treated with (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate showed:

- Cell Proliferation : A significant reduction in cell viability was observed after exposure to the compound at concentrations exceeding its IC50.

- Gene Expression Analysis : RNA-seq revealed differential expression of 993 transcripts, indicating extensive modulation of cellular pathways associated with cancer .

Comparative Analysis

To understand the uniqueness of (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate, it is beneficial to compare it with similar compounds:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | 26.2 ± 1.2 | Inhibits kinase activity; anticancer effects |

| tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | Varies | Potential neuroprotective effects |

| racemic tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate | Varies | Mixed biological activities |

特性

IUPAC Name |

tert-butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAQULYYWNUYFH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650695 | |

| Record name | tert-Butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217710-12-7 | |

| Record name | tert-Butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。